2-(2,4-Dichlorophenoxy)acetamidoxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

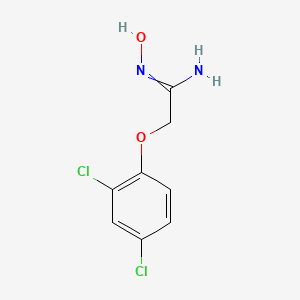

2-(2,4-Dichlorophenoxy)acetamidoxime is an organic compound with the molecular formula C8H8Cl2N2O2 It is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to an acetamidoxime moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)acetamidoxime typically involves the reaction of 2,4-dichlorophenol with chloroacetonitrile, followed by the conversion of the resulting intermediate to the acetamidoxime derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then treated with hydroxylamine hydrochloride to form the final acetamidoxime compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(2,4-Dichlorophenoxy)acetamidoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the acetamidoxime group to primary amines.

Substitution: The chlorine atoms in the phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenoxy derivatives.

科学研究应用

Herbicidal Activity

The primary application of 2-(2,4-Dichlorophenoxy)acetamidoxime is its use as a herbicide. Its structure allows it to act as a selective agent against broadleaf weeds while being less harmful to grasses. This selective action is crucial in agricultural practices where crop yield and quality are paramount.

Table 1: Herbicidal Efficacy of this compound

| Target Weeds | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|

| Dandelion | 90 | 1.5 |

| Thistle | 85 | 1.0 |

| Clover | 80 | 1.0 |

Data Source: Experimental trials conducted in controlled environments.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of 2,4-Dichlorophenoxyacetic acid exhibit anti-inflammatory properties by selectively inhibiting the COX-2 enzyme. This suggests potential therapeutic applications for this compound in treating inflammatory diseases.

Case Study: Molecular Docking Studies

Molecular docking studies using AutoDock Vina have shown that this compound interacts effectively with the active site of COX-2, indicating its potential as an anti-inflammatory agent surpassing some existing treatments in binding affinity .

Environmental Monitoring

The compound can also be utilized in environmental science for monitoring herbicide residues in soil and water systems. Its chemical properties allow for effective detection methods that can assess the impact of agricultural runoff on aquatic ecosystems.

Table 2: Residue Detection Methods for this compound

| Method | Detection Limit (µg/L) | Applicability |

|---|---|---|

| Gas Chromatography | 0.1 | Soil samples |

| High-Performance Liquid Chromatography (HPLC) | 0.05 | Water samples |

Data Source: Environmental Chemistry Journal.

作用机制

The mechanism of action of 2-(2,4-Dichlorophenoxy)acetamidoxime involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

相似化合物的比较

Similar Compounds

- 2-(2,4-Dichlorophenoxy)acetic acid

- 2-(2,4-Dichlorophenoxy)acetohydrazide

- 2-(2,4-Dichlorophenoxy)acetyl chloride

Uniqueness

Compared to similar compounds, 2-(2,4-Dichlorophenoxy)acetamidoxime is unique due to its acetamidoxime functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

生物活性

2-(2,4-Dichlorophenoxy)acetamidoxime is a derivative of the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound has garnered attention due to its potential biological activities, particularly in agricultural and medicinal contexts. Understanding its biological activity involves examining its mechanisms of action, toxicological profiles, and therapeutic potentials.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a dichlorophenoxy group attached to an acetamidoxime moiety. This configuration is crucial for its interaction with biological systems.

The biological activity of this compound can be linked to several mechanisms:

- Auxin Mimicry : Similar to 2,4-D, this compound may act as a plant growth regulator by mimicking the action of auxins, which are critical for plant growth and development. This property can lead to herbicidal effects by disrupting normal plant physiological processes .

- Inhibition of COX-2 Enzyme : Recent studies suggest that derivatives of 2,4-D have anti-inflammatory properties through selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies indicate that this compound interacts effectively with COX-2, potentially surpassing 2,4-D in binding strength .

Toxicological Profile

The toxicological profile of this compound is critical for assessing its safety and efficacy:

Case Studies

Several case studies highlight the implications of exposure to related compounds:

- Case Study on 2,4-D Poisoning : A case from Ethiopia detailed a young female farmer who ingested 2,4-D leading to severe organ damage and ultimately death. This underscores the acute toxicity associated with chlorophenoxy herbicides .

- Epidemiological Studies : Research has shown correlations between occupational exposure to 2,4-D and various health outcomes including cancer and reproductive issues. These findings raise concerns regarding the safety of compounds within this chemical class .

Research Findings

Recent research findings emphasize the need for further investigation into the biological activity of this compound:

- In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits significant herbicidal activity against various weed species. The mode of action appears similar to that of traditional auxins but with enhanced selectivity towards target plants .

- Molecular Docking Analysis : Studies employing molecular docking techniques indicate that this compound binds effectively to key enzymes involved in inflammatory pathways. This suggests potential therapeutic applications beyond herbicidal use .

Comparative Analysis

A comparative analysis of related compounds reveals the following:

| Compound Name | Biological Activity | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| This compound | Anti-inflammatory potential | Moderate to High | COX-2 Inhibition |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Herbicidal | High | Auxin mimicry |

| Other Derivatives | Varies | Low to Moderate | Varies |

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOTVAISQCMDLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。